2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881657-09-6
VCID: VC11616912
InChI:
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.2

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde

CAS No.: 881657-09-6

Cat. No.: VC11616912

Molecular Formula: C12H14O2

Molecular Weight: 190.2

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde - 881657-09-6

Specification

CAS No. 881657-09-6
Molecular Formula C12H14O2
Molecular Weight 190.2

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituent Configuration

The benzopyran scaffold consists of a benzene ring fused to a six-membered oxygen-containing heterocycle (pyran). In 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, the pyran ring is partially saturated, with a single double bond remaining between positions 3 and 4. The "2H" designation indicates that the pyran ring exists in a non-aromatic, dihydro form. The two methyl groups at position 2 introduce steric hindrance, potentially influencing the compound’s conformational stability and reactivity. The carbaldehyde group at position 7 introduces an electron-withdrawing effect, which may modulate the electronic properties of the aromatic ring and facilitate nucleophilic addition reactions .

Table 1: Key Structural and Molecular Data

PropertyValue/Description
IUPAC Name2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
CAS Registry NumberNot explicitly listed in provided sources
Structural FeaturesFused benzene-pyran system, dihydro pyran, 2,2-dimethyl, 7-carbaldehyde

Spectroscopic Characterization

While experimental spectral data for the target compound are unavailable, analogous compounds provide a basis for prediction. For example, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (from ) exhibits characteristic NMR signals for aromatic protons (δ 6.70–7.10 ppm) and methylene groups adjacent to the pyran oxygen (δ 2.12–2.90 ppm). The carbaldehyde proton in the target compound would likely resonate near δ 9.8–10.0 ppm in 1H^1H-NMR, with carbonyl stretching vibrations around 1700–1750 cm1^{-1} in IR spectroscopy.

Synthetic Methodologies

Retrosynthetic Analysis

The carbaldehyde group at position 7 suggests two plausible synthetic strategies:

  • Direct Introduction via Electrophilic Aromatic Substitution: A formyl group could be introduced using formylating agents (e.g., Vilsmeier-Haack reagent) on a preformed benzopyran intermediate.

  • Oxidation of a Hydroxymethyl Precursor: A 7-hydroxymethyl intermediate (e.g., 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-methanol) could be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC).

Adapted Pathways from Analogous Compounds

The patent detailed in outlines a two-step synthesis for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives:

  • Alkaline Condensation: Phenol derivatives react with γ-butyrolactone compounds to form intermediates.

  • Acid-Catalyzed Cyclization: The intermediate undergoes ring closure to yield the benzopyran core.

For the target compound, this route could be modified by selecting a phenol precursor with a protected aldehyde group (e.g., a methoxymethyl ether) at position 7. Subsequent deprotection would unveil the carbaldehyde functionality.

Example Synthetic Route:

  • Step 1: Reaction of 4-hydroxybenzaldehyde with γ-butyrolactone under basic conditions to form an intermediate.

  • Step 2: Acid-catalyzed cyclization to construct the benzopyran ring.

  • Step 3: Introduction of methyl groups via alkylation at position 2.

Physicochemical Properties

Predicted Physical Constants

  • Boiling Point: Estimated at 320–340°C (extrapolated from , where 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one boils at 365.9°C).

  • Density: ~1.2 g/cm³ (similar to nitro-substituted analogs ).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the aldehyde group; limited solubility in water.

Reactivity Profile

  • Aldehyde Group: Susceptible to nucleophilic attack (e.g., formation of imines with amines).

  • Electrophilic Aromatic Substitution: The electron-withdrawing aldehyde directs incoming electrophiles to meta positions on the benzene ring.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator